5-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)thiophene-2-carbaldehyde

Descripción general

Descripción

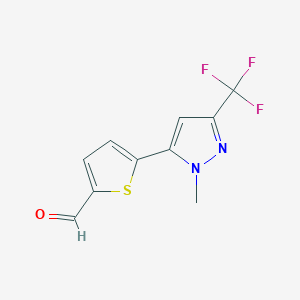

5-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with a trifluoromethyl group and a thiophene ring with an aldehyde functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)thiophene-2-carbaldehyde typically involves the formation of the pyrazole ring followed by the introduction of the thiophene and aldehyde groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-(trifluoromethyl)-1-methyl-1H-pyrazole with thiophene-2-carbaldehyde in the presence of a base can yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

5-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

Oxidation: 5-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)thiophene-2-carboxylic acid.

Reduction: 5-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)thiophene-2-methanol.

Substitution: 5-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-3-bromothiophene-2-carbaldehyde.

Aplicaciones Científicas De Investigación

5-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)thiophene-2-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic properties.

Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mecanismo De Acción

The mechanism of action of 5-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. Additionally, the pyrazole and thiophene rings can interact with various enzymes and receptors, influencing cellular pathways.

Comparación Con Compuestos Similares

Similar Compounds

5-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)thiophene-2-carbaldehyde: Similar structure but with a different substitution pattern on the pyrazole ring.

5-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)furan-2-carbaldehyde: Similar structure but with a furan ring instead of a thiophene ring.

5-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)benzaldehyde: Similar structure but with a benzene ring instead of a thiophene ring.

Uniqueness

The unique combination of the pyrazole, thiophene, and aldehyde functional groups in 5-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)thiophene-2-carbaldehyde imparts distinct electronic and steric properties, making it a valuable compound for various applications. Its trifluoromethyl group enhances its stability and lipophilicity, while the aldehyde group provides a reactive site for further chemical modifications.

Actividad Biológica

5-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)thiophene-2-carbaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a thiophene ring substituted with a pyrazole moiety containing a trifluoromethyl group. The presence of these functional groups is significant as they contribute to the compound's lipophilicity and electronic properties, influencing its biological interactions.

1. Antioxidant Activity

Research indicates that compounds containing pyrazole and thiophene rings exhibit notable antioxidant properties. The trifluoromethyl group enhances the electron-withdrawing ability, which can stabilize radical species, thus contributing to the antioxidant capacity .

2. Anti-inflammatory Properties

Several studies have reported the anti-inflammatory effects of pyrazole derivatives. For instance, derivatives similar to this compound have shown significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes .

| Compound | COX-2 Inhibition (IC50, µM) | Selectivity Index |

|---|---|---|

| Compound A | 0.01 | >189 |

| Compound B | 0.8575 | 344.56 |

The above table illustrates the potency of related compounds in inhibiting COX-2, suggesting that similar derivatives may exhibit comparable anti-inflammatory activity.

3. Neuroprotective Effects

A study on pyrazole derivatives indicated potential neuroprotective effects through the inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's disease. The lead compound from this series demonstrated high selectivity towards MAO-B with an IC50 value ranging from 29 to 56 nM .

Case Study 1: Lead Optimization for MAO-B Inhibition

In a series of experiments aimed at optimizing lead compounds for MAO-B inhibition, researchers identified that modifications to the pyrazole structure significantly enhanced neuroprotective effects in rodent models. The optimized compound exhibited improved pharmacokinetic properties and efficacy in memory-related tasks .

Case Study 2: Anti-inflammatory Evaluation

Another study focused on the anti-inflammatory potential of thiophene-pyrazole hybrids demonstrated that certain derivatives displayed enhanced activity compared to standard anti-inflammatory drugs such as celecoxib. The compounds were evaluated using carrageenan-induced edema models in rats, showing significant reductions in inflammation .

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways:

- Inhibition of COX Enzymes : By inhibiting COX enzymes, these compounds reduce the production of pro-inflammatory prostaglandins.

- Antioxidant Mechanisms : The stabilization of free radicals through electron donation contributes to reduced oxidative stress.

- Neurotransmitter Modulation : The inhibition of MAO-B leads to increased levels of neurotransmitters like dopamine, enhancing neuroprotection.

Propiedades

IUPAC Name |

5-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2OS/c1-15-7(4-9(14-15)10(11,12)13)8-3-2-6(5-16)17-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAZOCQFBLVVZPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(F)(F)F)C2=CC=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379645 | |

| Record name | 5-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175202-94-5 | |

| Record name | 5-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-2-thiophenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175202-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.